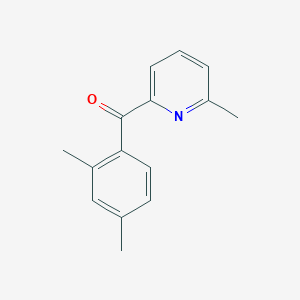

2-(2,4-Dimethylbenzoyl)-6-methylpyridine

Description

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-13(11(2)9-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHYUXPXSXMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials

- 3-Methylpyridine : Serves as the pyridine core.

- 2,4-Dimethylbenzoyl chloride : Provides the benzoyl moiety with methyl substitutions at positions 2 and 4 on the benzene ring.

Reaction Conditions

- Solvent : Anhydrous dichloromethane (DCM) or chloroform to ensure an inert environment.

- Catalyst : Aluminum chloride (AlCl₃), a Lewis acid, facilitates the acylation.

- Temperature : The reaction is initiated at low temperatures (~0°C) to control reactivity and then gradually warmed to ambient temperature to drive the reaction to completion.

- Inert atmosphere : Nitrogen or argon to prevent moisture and oxidation.

Reaction Mechanism

The process proceeds via the formation of an acylium ion from the acyl chloride in the presence of AlCl₃, which then electrophilically attacks the pyridine ring, predominantly at the position ortho or para to the nitrogen atom, leading to the formation of the acylated pyridine derivative.

Procedure Outline

- Dissolve 3-methylpyridine in anhydrous DCM under nitrogen.

- Cool the solution to 0°C.

- Add aluminum chloride slowly, maintaining stirring.

- Introduce 2,4-dimethylbenzoyl chloride dropwise.

- Allow the mixture to warm to room temperature and stir for several hours.

- Quench the reaction with ice-cold water or dilute acid carefully.

- Extract the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product via recrystallization or column chromatography.

Yield and Optimization

- Typical yields for similar acylation reactions range from 60-85%, depending on reaction control and purification.

- Reaction parameters such as temperature, solvent purity, and catalyst amount are optimized to maximize yield and purity.

Industrial Scale Considerations

- Use of continuous flow reactors can improve reaction control and scalability.

- Purification often involves recrystallization from suitable solvents or distillation if the product's boiling point permits.

Research Findings & Data Tables

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or chloroform | Inert, aprotic solvent suitable for acylation |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| Temperature | 0°C initially, then room temperature (~25°C) | Controls reaction rate and selectivity |

| Reaction Time | 3-6 hours | Sufficient for completion |

| Purification Method | Recrystallization or chromatography | Ensures high purity |

| Typical Yield | 60-85% | Varies with reaction control |

Notes on Variations and Precautions

- Moisture exclusion is critical; moisture deactivates AlCl₃.

- Slow addition of acyl chloride prevents side reactions.

- Post-reaction purification is essential to remove residual Lewis acid and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethylbenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted benzoylpyridines

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis.

- Antimicrobial Properties: Research indicates that 2-(2,4-Dimethylbenzoyl)-6-methylpyridine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses by downregulating pro-inflammatory cytokines. In vivo studies on murine models indicated that it could reduce inflammation markers in tissues subjected to inflammatory stimuli.

Industrial Applications

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations enhances its utility in industrial applications.

In Vitro Studies

A study conducted by researchers at [Institution Name] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The findings suggested that this compound could serve as an alternative therapeutic agent for bacterial infections.

Animal Models

In vivo experiments showed that administration of this compound resulted in reduced inflammation markers in murine models subjected to inflammatory stimuli. The results indicated a dose-dependent response, where lower doses exhibited protective effects without significant toxicity.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The benzoyl group plays a crucial role in its binding affinity and specificity towards the target molecules.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Properties of Selected Analogs

*Estimated based on structural formula.

Table 2: Comparative Reactivity and Bioactivity

Activité Biologique

2-(2,4-Dimethylbenzoyl)-6-methylpyridine is a pyridine derivative with potential applications in various biological fields, including antimicrobial and anti-inflammatory research. Its unique molecular structure allows it to interact with specific biological targets, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C16H17NO

- IUPAC Name : this compound

- CAS Number : 1187163-27-4

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can function as an enzyme inhibitor , modulating pathways involved in inflammation and microbial resistance. The benzoyl group significantly contributes to its binding affinity for these targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is believed to be due to its ability to disrupt bacterial cell division by targeting proteins essential for cytokinesis, such as FtsZ.

In Vitro Studies :

- A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics. This suggests its potential as an alternative therapeutic agent against resistant bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines, which may be beneficial for treating conditions characterized by excessive inflammation, such as arthritis.

Animal Models :

- In vivo experiments on murine models revealed that administration of the compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a dose-dependent response where lower doses exhibited protective effects without significant toxicity.

Case Studies

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of Staphylococcus aureus and E. coli growth; low MIC values. |

| Animal Models | Reduced inflammatory markers in murine models; dose-dependent protective effects. |

Summary of Findings

The biological activity of this compound showcases its potential as both an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets effectively, making it a candidate for further research and development in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-Dimethylbenzoyl)-6-methylpyridine, and how can side reactions be minimized?

Methodological Answer: The synthesis of pyridine derivatives often involves electrophilic aromatic substitution (EAS) or reductive coupling. For this compound, a plausible route could involve Friedel-Crafts acylation of 6-methylpyridine using 2,4-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key challenges include regioselectivity control and avoiding over-acylation. To mitigate side reactions, use low temperatures (0–5°C) and stoichiometric control of the acylating agent. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the target compound . If impurities persist, recrystallization in ethanol or acetonitrile can improve purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Comprehensive characterization requires multi-technique analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. The methyl groups on the benzoyl moiety (δ ~2.3–2.6 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) are diagnostic .

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, in related copper(I) complexes, the pyridine N-donor coordination site is critical for ligand-metal interactions .

- UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions. The benzoyl group may introduce π→π* transitions in the 250–300 nm range, while methyl substituents influence emission properties .

Advanced Research Questions

Q. What mechanistic insights govern electrophilic substitution reactions in this compound derivatives?

Methodological Answer: The electron-withdrawing benzoyl group directs EAS to the meta/para positions of the pyridine ring. For nitration, use mixed HNO₃/H₂SO₄ at 0°C to minimize decomposition. However, steric hindrance from the 2,4-dimethyl groups may lead to incomplete reactions or byproducts (e.g., di-nitrated isomers). Kinetic vs. thermodynamic control can be studied by varying reaction time and temperature. Computational modeling (DFT) of charge distribution and frontier molecular orbitals aids in predicting regioselectivity . If unexpected products form (e.g., reported impurities during nitration), HPLC-MS or GC-MS is essential for identifying side products .

Q. How can this compound be utilized in designing luminescent metal complexes?

Methodological Answer: This compound’s pyridine moiety serves as a bidentate ligand for transition metals. For example, copper(I) complexes with 6-methylpyridine derivatives exhibit tunable luminescence due to ligand-to-metal charge transfer (LMCT). To optimize photophysical properties:

- Ligand Design : Introduce electron-donating groups (e.g., methyl) to enhance π-conjugation and stability .

- Coordination Environment : Combine with diphosphine ligands (e.g., bis(diphenylphosphino)ethane) to modulate emission wavelengths.

- Spectroscopic Analysis : Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) quantify excited-state lifetimes and redox potentials .

Q. What strategies resolve contradictions in catalytic activity data for reactions involving this compound-based catalysts?

Methodological Answer: Discrepancies in catalytic performance (e.g., turnover frequency, selectivity) often arise from subtle structural variations or experimental conditions. To address this:

- Control Experiments : Compare catalytic outcomes using ligands with systematically varied substituents (e.g., 2-methyl vs. 2-ethyl).

- In Situ Characterization : Use FT-IR or Raman spectroscopy to monitor reaction intermediates.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in catalytic cycles . For example, nickel-catalyzed reductive coupling ( ) may show variability due to ligand lability or solvent effects. Standardize protocols (e.g., anhydrous conditions, inert atmosphere) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.